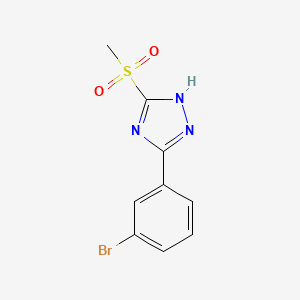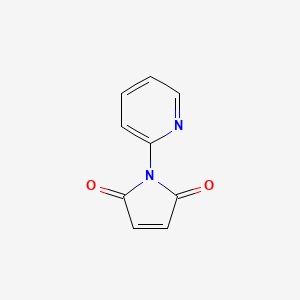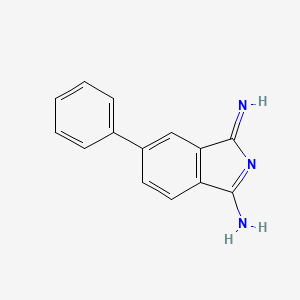
5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione: is a heterocyclic compound that features an isoindole core substituted with an aminophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-aminophenol with phthalic anhydride. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminophenol attacks the carbonyl carbon of phthalic anhydride, leading to the formation of the isoindole ring.
Reaction Conditions:
Solvent: Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.
Catalysts: Catalysts such as Lewis acids (e.g., zinc chloride) can be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and reproducible results.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield various reduced forms, such as the corresponding amine or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., bromine) and sulfonating agents (e.g., sulfuric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted isoindole compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.
Mécanisme D'action
The mechanism of action of 5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminophenol: A precursor in the synthesis of 5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione, used in dye and pharmaceutical industries.
Phthalic Anhydride: Another precursor, widely used in the production of plasticizers, dyes, and resins.
Isoindole Derivatives: Compounds with similar core structures, used in various chemical and pharmaceutical applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
404361-65-5 |
|---|---|
Formule moléculaire |
C14H10N2O3 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
5-(3-aminophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C14H10N2O3/c15-8-2-1-3-9(6-8)19-10-4-5-11-12(7-10)14(18)16-13(11)17/h1-7H,15H2,(H,16,17,18) |
Clé InChI |
WOVULQZBLMVUAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)NC3=O)N |
Solubilité |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


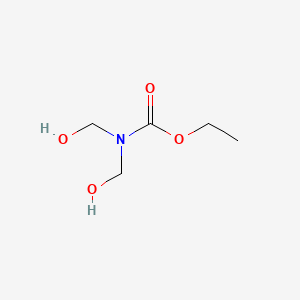

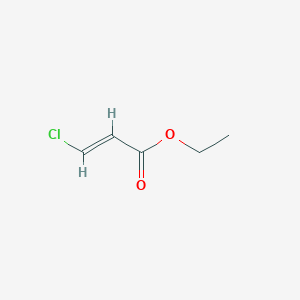
![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)
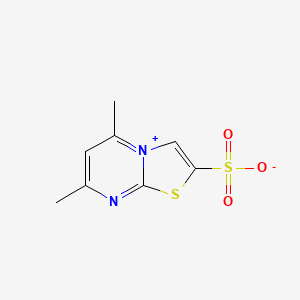
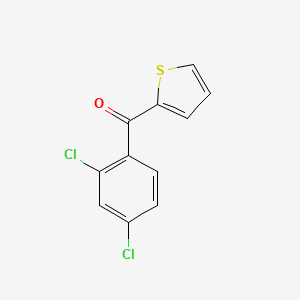
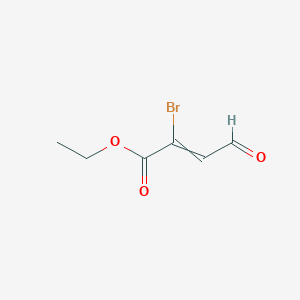
![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)
![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)
![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)

